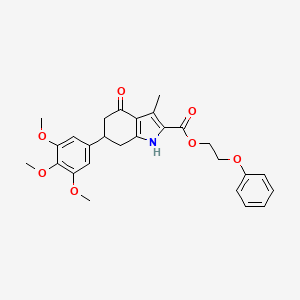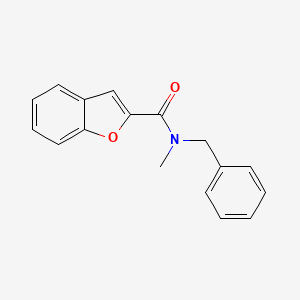![molecular formula C22H28N2O2S B5611154 1-[2-(2-naphthyloxy)propanoyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5611154.png)
1-[2-(2-naphthyloxy)propanoyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to the given molecule often involves multi-step organic reactions, combining pharmacophoric elements from known molecular fragments to achieve high selectivity and potency for intended targets. For instance, Dutta et al. (2004) described the development of hybrid molecules for dopamine D2 and D3 receptors by combining aminotetralin and piperazine fragments, demonstrating the complexity and specificity involved in such syntheses (Dutta et al., 2004).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their binding affinity and selectivity towards biological targets. The introduction of various substituents in the piperazine ring, for example, can significantly influence the compound's activity, as demonstrated by Ghosh et al. (2010), who explored the structure-activity relationship of analogues related to the given molecule (Ghosh et al., 2010).
Chemical Reactions and Properties
Piperazine derivatives can undergo various chemical reactions, including acylation, alkylation, and cyclocondensation, to introduce different functional groups that modulate their properties. Rajkumar et al. (2014) demonstrated a synthesis approach involving a four-component cyclocondensation, highlighting the versatility of reactions that such compounds can undergo (Rajkumar et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-naphthalen-2-yloxy-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-17(26-21-7-6-18-4-2-3-5-19(18)16-21)22(25)24-12-10-23(11-13-24)20-8-14-27-15-9-20/h2-7,16-17,20H,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNPOUMAUMGNCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2CCSCC2)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-propylpiperidin-3-yl}methanol](/img/structure/B5611073.png)

![N,N-dimethyl-1-(2-methylphenyl)-2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-2-oxoethanamine](/img/structure/B5611094.png)
![{2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenoxy}acetic acid](/img/structure/B5611098.png)

![2-[2-(3-bromobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5611109.png)
![N,N-diethyl-2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5611111.png)

![ethyl 2-(benzoyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5611117.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5611125.png)
![3-phenylacrylaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5611134.png)


![4-amino-2-[(2-phenoxyethyl)thio]-5-pyrimidinecarbonitrile](/img/structure/B5611162.png)